molecular formula C25H21ClN2O4 B11213105 Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Cat. No.: B11213105
M. Wt: 448.9 g/mol
InChI Key: CYLBXWUYJIMPGO-UHFFFAOYSA-N
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Description

Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrazolo[1,5-c][1,3]benzoxazine core with a benzoate ester, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multi-step organic synthesis. A common route includes the following steps:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzoxazole and hydrazine derivatives.

    Introduction of the chloro and methoxyphenyl groups: These groups are usually introduced via electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance its activity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for the design of molecules that can interact with specific enzymes or receptors, potentially leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets, while the benzoate ester may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is unique due to the specific positioning of the chloro and methoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the benzoate ester also differentiates it from other similar compounds, potentially affecting its solubility and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C25H21ClN2O4

Molecular Weight

448.9 g/mol

IUPAC Name

methyl 4-[9-chloro-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

InChI

InChI=1S/C25H21ClN2O4/c1-30-19-5-3-4-17(12-19)21-14-22-20-13-18(26)10-11-23(20)32-24(28(22)27-21)15-6-8-16(9-7-15)25(29)31-2/h3-13,22,24H,14H2,1-2H3

InChI Key

CYLBXWUYJIMPGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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